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Compound of Interest

Compound Name: 1,12-Dibromododecane-d24

Cat. No.: B15554687 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR)

spectral data for 1,12-dibromododecane. While the initial request specified the deuterated

analogue, 1,12-dibromododecane-d24, a comprehensive search of publicly available

databases and scientific literature did not yield specific ¹H and ¹³C NMR data for this

isotopologue. Consequently, this document presents the available spectral data for the non-

deuterated parent compound, 1,12-dibromododecane. The provided experimental protocols

and spectral interpretations can be adapted for the analysis of its deuterated counterpart.

¹H and ¹³C NMR Spectral Data of 1,12-
Dibromododecane
The following tables summarize the ¹H and ¹³C NMR chemical shifts for 1,12-

dibromododecane. This data is crucial for the structural elucidation and purity assessment of

the compound.

Table 1: ¹H NMR Spectral Data of 1,12-Dibromododecane
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

3.41 Triplet 4H -CH₂-Br (C1, C12)

1.85 Quintet 4H
-CH₂-CH₂-Br (C2,

C11)

1.41 Multiplet 4H
-CH₂-CH₂-CH₂-Br

(C3, C10)

1.28 Multiplet 12H -(CH₂)₆- (C4-C9)

Table 2: ¹³C NMR Spectral Data of 1,12-Dibromododecane

Chemical Shift (δ) ppm Assignment

39.2 -CH₂-Br (C1, C12)

32.8 -CH₂-CH₂-Br (C2, C11)

29.5 -(CH₂)ₙ- (Internal methylenes)

28.7 -(CH₂)ₙ- (Internal methylenes)

28.1 -(CH₂)ₙ- (Internal methylenes)

Theoretical Considerations for 1,12-
Dibromododecane-d24 NMR Spectra
The complete deuteration of 1,12-dibromododecane would lead to significant changes in its

NMR spectra:

¹H NMR: The ¹H NMR spectrum of 1,12-dibromododecane-d24 is expected to show no

signals, as all protons would be replaced by deuterium. Any residual signals would indicate

incomplete deuteration.

¹³C NMR: In the ¹³C NMR spectrum, the signals corresponding to the deuterated carbons

would exhibit splitting due to coupling with deuterium (¹³C-²H coupling). For a -CD₂- group,
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the signal would appear as a quintet. The chemical shifts would also be expected to have a

slight upfield shift compared to the non-deuterated analogue due to the isotopic effect.

Experimental Protocol for NMR Spectroscopy
The following is a generalized experimental protocol for obtaining ¹H and ¹³C NMR spectra of

long-chain alkyl halides, which can be adapted for 1,12-dibromododecane and its deuterated

analogues.

1. Sample Preparation:

Weigh approximately 10-20 mg of the sample (1,12-dibromododecane) and dissolve it in
approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).
The solvent should be chosen based on the sample's solubility and to avoid signal overlap
with the analyte.
Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

The data presented for 1,12-dibromododecane was likely acquired on a spectrometer
operating at a frequency of 300 MHz or higher for ¹H NMR.
The instrument should be properly tuned and shimmed to ensure optimal resolution and
lineshape.

3. ¹H NMR Acquisition Parameters (Typical):

Pulse Program: A standard single-pulse experiment (e.g., zg30).
Number of Scans (NS): 16 to 64, depending on the sample concentration.
Relaxation Delay (D1): 1-5 seconds.
Acquisition Time (AQ): 2-4 seconds.
Spectral Width (SW): A range appropriate for proton spectra, typically 10-15 ppm.
Reference: The residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like
tetramethylsilane (TMS) at 0 ppm.

4. ¹³C NMR Acquisition Parameters (Typical):

Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).
Number of Scans (NS): 1024 or more, as ¹³C is less sensitive than ¹H.
Relaxation Delay (D1): 2-5 seconds.
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Acquisition Time (AQ): 1-2 seconds.
Spectral Width (SW): A range appropriate for carbon spectra, typically 0-220 ppm.
Reference: The solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS at 0 ppm.

5. Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).
Phase correct the spectrum.
Perform baseline correction.
Calibrate the chemical shift scale using the reference signal.
Integrate the signals in the ¹H NMR spectrum.

Experimental Workflow Diagram
The following diagram illustrates the general workflow for obtaining and processing NMR

spectral data.
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Caption: General workflow for NMR sample preparation, data acquisition, processing, and

analysis.

To cite this document: BenchChem. [Spectral Data Analysis of 1,12-Dibromododecane: A
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[https://www.benchchem.com/product/b15554687#1-12-dibromododecane-d24-spectral-
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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